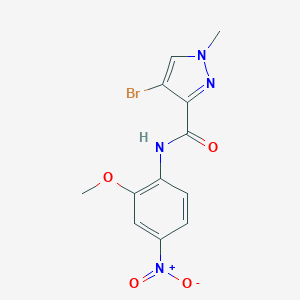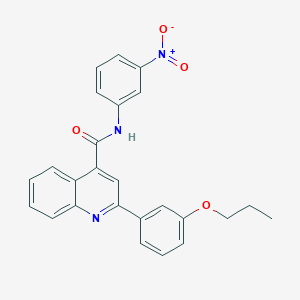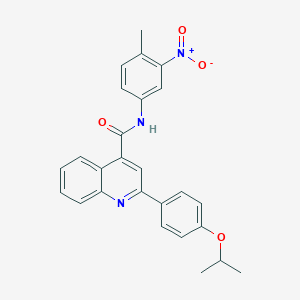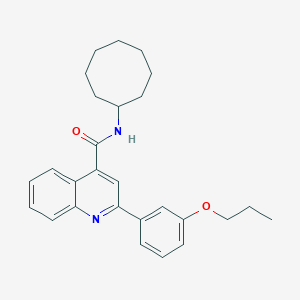
4-BROMO-N-(2-METHOXY-4-NITROPHENYL)-1-METHYL-1H-PYRAZOLE-3-CARBOXAMIDE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-BROMO-N-(2-METHOXY-4-NITROPHENYL)-1-METHYL-1H-PYRAZOLE-3-CARBOXAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a bromine atom, a methoxy group, a nitro group, and a pyrazole ring. The presence of these functional groups contributes to its reactivity and potential utility in scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-BROMO-N-(2-METHOXY-4-NITROPHENYL)-1-METHYL-1H-PYRAZOLE-3-CARBOXAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Nitration: Introduction of the nitro group to the aromatic ring.
Bromination: Addition of the bromine atom to the aromatic ring.
Methoxylation: Introduction of the methoxy group.
Formation of the Pyrazole Ring: Cyclization to form the pyrazole ring.
Amidation: Formation of the carboxamide group.
Each of these steps requires specific reaction conditions, such as the use of strong acids for nitration, bromine or bromine-containing reagents for bromination, and appropriate catalysts for cyclization and amidation.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced catalysts, and automated systems to ensure consistent quality and efficiency.
化学反応の分析
Types of Reactions
4-BROMO-N-(2-METHOXY-4-NITROPHENYL)-1-METHYL-1H-PYRAZOLE-3-CARBOXAMIDE can undergo various types of chemical reactions, including:
Oxidation: Conversion of the methoxy group to a hydroxyl group.
Reduction: Reduction of the nitro group to an amine.
Substitution: Replacement of the bromine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a hydroxyl derivative, while reduction could produce an amine derivative.
科学的研究の応用
4-BROMO-N-(2-METHOXY-4-NITROPHENYL)-1-METHYL-1H-PYRAZOLE-3-CARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 4-BROMO-N-(2-METHOXY-4-NITROPHENYL)-1-METHYL-1H-PYRAZOLE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The presence of the nitro group and the pyrazole ring suggests potential interactions with enzymes and receptors, leading to various biological effects. The exact mechanism may vary depending on the specific application and target.
類似化合物との比較
Similar Compounds
- 4-BROMO-N-(2-METHOXY-4-NITROPHENYL)BENZENESULFONAMIDE
- 4-BROMO-N-(3-METHOXY-2-METHYLPHENYL)BENZENESULFONAMIDE
- 3-BROMO-4-METHOXY-5-(TRIFLUOROMETHYL)BENZENESULFONAMIDE
Uniqueness
4-BROMO-N-(2-METHOXY-4-NITROPHENYL)-1-METHYL-1H-PYRAZOLE-3-CARBOXAMIDE is unique due to the combination of its functional groups and the pyrazole ring, which confer specific reactivity and potential biological activity. This uniqueness makes it a valuable compound for research and development in various scientific fields.
特性
分子式 |
C12H11BrN4O4 |
|---|---|
分子量 |
355.14g/mol |
IUPAC名 |
4-bromo-N-(2-methoxy-4-nitrophenyl)-1-methylpyrazole-3-carboxamide |
InChI |
InChI=1S/C12H11BrN4O4/c1-16-6-8(13)11(15-16)12(18)14-9-4-3-7(17(19)20)5-10(9)21-2/h3-6H,1-2H3,(H,14,18) |
InChIキー |
RDXRTBVZPGTTNG-UHFFFAOYSA-N |
SMILES |
CN1C=C(C(=N1)C(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])OC)Br |
正規SMILES |
CN1C=C(C(=N1)C(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])OC)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![ETHYL 2-[(1,3-BENZODIOXOL-5-YLCARBONYL)AMINO]-5-PROPYL-3-THIOPHENECARBOXYLATE](/img/structure/B445473.png)
![2-[(4-Methyl-3,5-dinitrobenzoyl)amino]-6-propyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B445474.png)

![5-benzoyl-11-phenyl-1,8-diazapentacyclo[13.7.0.02,7.09,14.016,21]docosa-2(7),3,5,9(14),16,18,20-heptaene-13,22-dione](/img/structure/B445477.png)


![3-[(2-chlorophenoxy)methyl]-N-(1,2,3,4-tetrahydronaphthalen-1-yl)benzamide](/img/structure/B445483.png)
![ethyl 4-{5-[(E)-{2-[(2,2-dichloro-1-methylcyclopropyl)carbonyl]hydrazinylidene}methyl]furan-2-yl}benzoate](/img/structure/B445486.png)
![N'-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-5-(1H-pyrazol-1-ylmethyl)-2-furohydrazide](/img/structure/B445487.png)

![Sec-butyl 2-[(5-bromo-2-furoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B445490.png)
![N'-[(E)-1-(2,4-DIMETHOXYPHENYL)METHYLIDENE]-2-({4-ETHYL-5-[(4-IODOANILINO)METHYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETOHYDRAZIDE](/img/structure/B445494.png)
![N-(4-{N-[5-({4-bromo-3-nitro-1H-pyrazol-1-yl}methyl)-2-furoyl]ethanehydrazonoyl}phenyl)-2-(4-chloro-2-methylphenoxy)acetamide](/img/structure/B445495.png)
